Adb-inaca
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1887742-42-8 |
|---|---|
Molecular Formula |
C14H18N4O2 |
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H18N4O2/c1-14(2,3)11(12(15)19)16-13(20)10-8-6-4-5-7-9(8)17-18-10/h4-7,11H,1-3H3,(H2,15,19)(H,16,20)(H,17,18)/t11-/m1/s1 |
InChI Key |
UFECWXZSRFBSHC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=NNC2=CC=CC=C21 |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Adb Inaca
Discovery and Initial Reporting of ADB-INACA in Research Literature
This compound has been identified as a "tail-less" synthetic cannabinoid precursor that emerged following stricter regulations on synthetic cannabinoids in China in 2021. caymanchem.comcaymanchem.com These precursors allow for a one-step synthesis to produce controlled synthetic cannabinoids. diva-portal.org this compound was first detected in the United States in November 2022. caymanchem.com It has since been detected in various jurisdictions, including the US, Scotland, Belgium, and Turkey. caymanchem.comugent.be While some synthetic cannabinoids were initially described in patents by pharmaceutical companies like Pfizer as potential therapeutic agents, this compound's emergence appears linked to the illicit drug market as a precursor. wikipedia.orgdrugz.frnih.govmdpi.com
Synthetic Routes and Chemical Precursor Analysis for this compound
This compound serves as a penultimate synthetic intermediate for various synthetic cannabinoids, including ADB-BUTINACA, 5-fluoro ADB-PINACA, and ADB-4en-PINACA. caymanchem.com The synthesis of indazole-3-carboxamide type synthetic cannabinoids typically involves coupling an indazole-3-carboxylic acid derivative with an amino acid or amino acid ester derivative. nih.govcaymanchem.comnih.gov
One common synthetic route (Route A) involves starting with an indole (B1671886) or indazole carboxylic acid and adding the amine head group to yield a precursor like this compound. caymanchem.comcaymanchem.com This precursor is then one step away from the final product. caymanchem.com
Retrosynthetic Analysis Approaches for this compound
A retrosynthetic analysis of this compound would likely involve disconnecting the amide bond linking the indazole-3-carbonyl group to the amino acid derived portion. This suggests key precursors would be 1H-indazole-3-carboxylic acid and (S)-2-amino-3,3-dimethylbutanamide (tert-leucinamide). drugz.fracs.org The formation of the indazole core itself would involve separate synthetic steps, potentially starting from suitably substituted phenylhydrazines and carboxylic acids or their derivatives.
Key Intermediates and Reaction Conditions in this compound Synthesis
Based on the general synthesis of related indazole-3-carboxamide synthetic cannabinoids, the key intermediates and reaction conditions for this compound synthesis would likely involve:
Indazole Core Formation: Synthesis of the 1H-indazole-3-carboxylic acid.
Amide Bond Formation: Coupling of 1H-indazole-3-carboxylic acid with (S)-2-amino-3,3-dimethylbutanamide. This step typically requires activating the carboxylic acid. Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used, often with catalysts like 4-dimethylaminopyridine (B28879) (DMAP) or 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU). nih.govdiva-portal.org The reaction is usually carried out in anhydrous solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at or near room temperature.
While specific detailed reaction conditions and yields for this compound synthesis are not extensively reported in the public domain, studies on the synthesis of related compounds and metabolites provide insight into typical conditions. For instance, amide coupling reactions in related syntheses have been reported to proceed at room temperature for several hours, with varying yields depending on the specific reagents and conditions used. diva-portal.org
Characterization of Synthetic Byproducts and Impurities of this compound
Synthetic processes can lead to the formation of byproducts and impurities. In the synthesis of synthetic cannabinoids, incomplete reactions or side reactions can result in the presence of precursors or unintended products in the final material. For example, if the amide coupling reaction is incomplete, residual 1H-indazole-3-carboxylic acid or (S)-2-amino-3,3-dimethylbutanamide might be present.
Furthermore, in the subsequent reaction where this compound is used as a precursor to synthesize "tailed" synthetic cannabinoids, incomplete reactions can leave unreacted this compound in the final product. diva-portal.org This coelution of ADB-BUTINACA and its precursor this compound poses an analytical challenge in forensic testing using traditional GC-MS methods. caymanchem.comcaymanchem.com
Stereochemical Considerations in this compound Synthesis and Derivatives
The structure of this compound contains a chiral center at the alpha-carbon of the amino acid derived portion (the tert-leucinamide group). Synthetic cannabinoids featuring amino acid or amino acid ester side chains often utilize enantiopure amino acids as precursors, leading to products with specific stereochemistry, typically the (S)-enantiomer. ugent.bedrugz.fracs.org The use of L-tert-leucinamide as a precursor in the synthesis of ADB-type synthetic cannabinoids results in the formation of the (S)-enantiomer. ugent.be The (S)-enantiomers of synthetic cannabinoids are often reported to be more potent at cannabinoid receptors compared to their (R)-enantiomers. ugent.beresearchgate.net
Structural Confirmation Techniques for this compound
Structural confirmation of this compound in seized samples or synthesized material is crucial for forensic and research purposes. A combination of analytical techniques is typically employed for comprehensive characterization. These techniques include:
Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and identify compounds based on their mass spectra. Coelution issues with related compounds like ADB-BUTINACA have been noted, requiring specific methods for separation. caymanchem.comcaymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS) / High-Resolution Accurate Mass Spectrometry (HRAM-MS): Provides molecular weight information and fragmentation patterns, aiding in structural elucidation. LC-QTOF-MS is a powerful tool for identifying metabolites and confirming structures. nih.govojp.govdiva-portal.orgcfsre.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the arrangement of atoms and functional groups. Both 1D and 2D NMR techniques (e.g., 1H NMR, 13C NMR) are valuable for confirming the identity and purity of synthesized compounds. diva-portal.orgojp.govcfsre.org
Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy: Can provide functional group information, although its utility might be limited in complex mixtures or with low concentrations. ojp.gov
These techniques, especially when used in combination, allow for the unequivocal identification and structural confirmation of this compound. ojp.gov
Pharmacological Characterization and Receptor Level Mechanisms of Adb Inaca
Cannabinoid Receptor (CB1 and CB2) Binding Affinity Studies of ADB-INACA and Analogues
Binding affinity studies are crucial for determining how strongly a compound interacts with a receptor. For this compound and its analogues, these studies typically involve radioligand binding assays and competitive binding profiles to assess their affinity for CB1 and CB2 receptors.
Radioligand Binding Assays for this compound and Related Compounds
Radioligand binding assays are used to quantify the binding affinity of a substance to a receptor. While specific radioligand binding data (e.g., Ki values) directly for the racemate this compound are not extensively detailed in the provided information, studies on closely related compounds offer insight. For instance, ADB-BUTINACA, an analogue with a butyl tail, has shown high affinity for both human CB1 (hCB1) and hCB2 receptors expressed in HEK-293 cells. ADB-BUTINACA demonstrated a three times greater affinity for hCB1 receptors compared to hCB2 receptors, with a pKi (CB1) of 9.52 ± 0.05 M (Ki = 0.299 nM) and a pKi (CB2) of 9.04 ± 0.16 M (Ki = 0.912 nM) nih.gov. These data for a related compound highlight the high potency often observed within this class of synthetic cannabinoids at cannabinoid receptors.
Competitive Binding Profile of this compound and Related Compounds
Competitive binding assays provide further details on how a compound competes with a known radioligand for binding sites on the receptor. While a detailed competitive binding profile specifically for this compound is not provided in the search results, the observed functional activity (discussed in Section 3.2) suggests it interacts with CB1 and CB2 receptors. The comparison with analogues in functional assays implicitly relies on their ability to bind to these receptors. Studies on other synthetic cannabinoid receptor agonists (SCRAs) structurally related to this compound have shown that binding affinities and functional activities can vary widely depending on structural modifications, such as the heterocyclic core and pendant amino acid side chain wikiwand.com. The lack of a tail group in this compound, compared to tailed analogues like ADB-BUTINACA, is noted as influencing its activity caymanchem.com.
Functional Agonism/Antagonism at Cannabinoid Receptors by this compound and Analogues
Functional assays are employed to determine whether a compound acts as an agonist (activating the receptor) or antagonist (blocking receptor activation) and to measure its potency and efficacy.
In Vitro G-Protein Coupled Receptor Activation Assays for this compound
Cannabinoid receptors (CB1 and CB2) are G-protein coupled receptors (GPCRs) that primarily couple to Gi/Go proteins.. Activation of these receptors by agonists leads to the dissociation of G protein subunits and downstream signaling events. While specific G-protein activation assay data (e.g., GTPγS binding) for this compound is not explicitly detailed, functional assays that measure downstream effects, such as adenylyl cyclase inhibition and calcium release, provide indirect evidence of G-protein coupling. Studies on ADB-BUTINACA, for example, found it to be a full, potent agonist at both CB1 and CB2 receptors in a fluorescence-based membrane assay, demonstrating greater potency for CB1 activation (EC50 = 0.67 nM, Emax = 113% compared to CP55,940) than for CB2 (EC50 = 4.1 nM, Emax = 101% compared to CP55,940) nih.gov.
Adenylyl Cyclase Inhibition Studies of this compound
Activation of CB1 receptors coupled to Gi/Go proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). While direct adenylyl cyclase inhibition data for this compound is not available in the provided snippets, this is a common downstream signaling pathway assessed for cannabinoid receptor agonists. For comparison, studies on other SCRAs like AMB-FUBINACA have shown complete inhibition of forskolin-stimulated cAMP production, indicating full agonist activity.
Beta-Arrestin Recruitment and Intracellular Calcium Release Assays
Beta-arrestin recruitment and intracellular calcium release assays are alternative methods to assess the functional activity of compounds at GPCRs like cannabinoid receptors. Beta-arrestin recruitment is involved in receptor desensitization and internalization, as well as initiating alternative signaling pathways. Intracellular calcium release assays monitor the G-protein-dependent calcium flux upon CB1 receptor activation caymanchem.com.
Studies specifically investigating the (S)-enantiomer of this compound have utilized these assays. In a beta-arrestin 2 recruitment assay, (S)-ADB-INACA did not reach saturation, and a maximal receptor activation of 251% was observed at a concentration of 100 µM at CB1 caymanchem.com. This suggests lower potency compared to compounds where saturation is reached at lower concentrations. At CB2, (S)-ADB-INACA showed an EC50 value of 164 nM with an Emax of 121% in a beta-arrestin 2 recruitment assay caymanchem.com. Comparing (S)-ADB-INACA to its brominated analogue, (S)-ADB-5'Br-INACA, the latter showed higher potency at CB1 (EC50 4744 nM, Emax 237%) and slightly higher efficacy at CB2 (EC50 156 nM, Emax 140%) in beta-arrestin 2 assays caymanchem.com. Removing the bromine substitution from (S)-ADB-5'Br-INACA to yield (S)-ADB-INACA resulted in reduced activity at CB1, although this effect was less pronounced at CB2 caymanchem.com.
In intracellular calcium release assays for CB1, (S)-ADB-INACA did not reach saturation, preventing the calculation of an EC50 value caymanchem.com. This is consistent with observations for other tail-less SCRAs.
The data from these functional assays indicate that this compound, particularly the (S)-enantiomer, acts as an agonist at both CB1 and CB2 receptors, albeit with lower potency compared to some tailed analogues like ADB-BUTINACA and ADB-5'Br-BUTINACA caymanchem.com. The absence of a tail moiety appears to influence the potency of these compounds caymanchem.com.
Summary of Available Functional Data for (S)-ADB-INACA and Select Analogues
| Compound | Receptor | Assay | EC50 (nM) | Emax (% vs. CP55,940) | Reference |
| (S)-ADB-INACA | CB1 | β-Arrestin 2 Recruit. | ND | 251% (at 100 µM) | caymanchem.com |
| (S)-ADB-INACA | CB2 | β-Arrestin 2 Recruit. | 164 | 121% | caymanchem.com |
| (S)-ADB-INACA | CB1 | Intracell. Ca2+ Rel. | ND | ND | caymanchem.com |
| (S)-ADB-5'Br-INACA | CB1 | β-Arrestin 2 Recruit. | 4744 | 237% | caymanchem.com |
| (S)-ADB-5'Br-INACA | CB2 | β-Arrestin 2 Recruit. | 156 | 140% | caymanchem.com |
| ADB-BUTINACA | CB1 | Fluorescence-based | 0.67 | 113% | nih.gov |
| ADB-BUTINACA | CB2 | Fluorescence-based | 4.1 | 101% | nih.gov |
*ND: Not Determined (saturation was not reached to calculate EC50).
Receptor Selectivity and Potency Profiling of this compound
Research into the receptor selectivity and potency of this compound indicates that it exhibits activity at both CB1 and CB2 receptors. ugent.benih.govugent.be Compared to some "tailed" synthetic cannabinoid analogues, this compound generally shows decreased potency. ugent.benih.govugent.be
One study investigating the (S)-enantiomer of this compound used β-arrestin 2 recruitment assays and a CB1 intracellular calcium release assay to assess its cannabinoid receptor activation potential. ugent.benih.govugent.be For (S)-ADB-INACA, a full concentration-response curve could not be obtained at the CB1 receptor in one assay, with a maximal receptor activation of 251% observed at a high concentration (100 µM). ugent.be At the CB2 receptor, (S)-ADB-INACA demonstrated an EC50 value of 164 nM and an efficacy (Emax) of 121% in a β-arrestin 2 recruitment assay. ugent.be
In comparison to the brominated analogue (S)-ADB-5'Br-INACA, removing the bromine substitution resulted in reduced activity at CB1, though this effect was less pronounced at CB2. ugent.benih.govugent.be
Data on the binding affinity (Ki) and half maximal effective concentration (EC50) for this compound are less extensively reported than for some of its analogues. However, studies on related compounds like ADB-BUTINACA show high affinity for both CB1 and CB2 receptors, with greater affinity for CB1. who.intwikipedia.org While this compound lacks the butyl tail present in ADB-BUTINACA, the comparison with its brominated analogue suggests that structural modifications significantly influence receptor interaction. ugent.benih.govugent.be
Based on available data, this compound appears to be a less potent agonist at cannabinoid receptors compared to its tailed counterparts, although it still retains the ability to activate these receptors. ugent.benih.govugent.be
Here is a table summarizing some of the receptor activity data for (S)-ADB-INACA and a related analogue:
| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Notes | Source |
| (S)-ADB-INACA | CB1 | β-arrestin 2 recruitment | >100000 | 251 | Maximal activation at 100 µM ugent.be | ugent.be |
| (S)-ADB-INACA | CB2 | β-arrestin 2 recruitment | 164 | 121 | Compared to CP55,940 ugent.be | ugent.be |
| (S)-ADB-5'Br-INACA | CB2 | β-arrestin 2 recruitment | 156 | 140 | Compared to CP55,940 ugent.be | ugent.be |
Note: EC50 values indicate potency, with lower values indicating higher potency. Emax indicates the maximal efficacy of the compound at the receptor.
Structure-Activity Relationship (SAR) of this compound and its Analogues at Cannabinoid Receptors
The structure-activity relationship (SAR) studies involving this compound and its analogues provide insights into how structural modifications influence their interaction with cannabinoid receptors. This compound is considered a "tail-less" analogue, lacking the typical N-linked alkyl or benzyl (B1604629) tail found in many potent synthetic cannabinoids like ADB-BUTINACA or ADB-BINACA. kzbpd.gov.rslekkergaan.nl
Research comparing this compound to its "tailed" counterparts, such as ADB-BUTINACA, highlights the significant impact of the tail moiety on potency. Studies indicate that removing the tail feature, as seen in this compound, results in compounds that retain some CB activity but with a decreased potency compared to their tailed analogs. ugent.benih.govugent.beresearchgate.net
The presence of a bromine substituent on the indazole core also influences activity. Comparing (S)-ADB-INACA (unsubstituted indazole core) with (S)-ADB-5'Br-INACA (brominated indazole core), studies show that removing the bromine substitution from the core resulted in reduced activity at the CB1 receptor. ugent.benih.govugent.benih.gov This suggests that halogenation at the 5-position of the indazole core can be beneficial for CB1 activity. ugent.benih.govugent.be
SAR studies on related indazole-3-carboxamides have also explored the impact of different amino acid-derived head groups and core structures. For a given indazole core, compounds with a tert-leucinamide (ADB-) head group generally show higher affinities and potencies compared to those with valinamide (B3267577) (AB-) or phenylalaninamide (APP-) head groups. researchgate.net Furthermore, for a given amino acid side-chain, indazole core structures tend to result in higher affinities and potencies compared to indole (B1671886) or 7-azaindole (B17877) cores. researchgate.net
This compound's structure, featuring an ADB head group and an indazole core but lacking a tail, positions it within these SAR trends as a compound with demonstrable, albeit potentially lower, potency compared to its tailed analogues. ugent.benih.govugent.beresearchgate.net The emergence of "tail-less" synthetic cannabinoids like this compound may represent an effort to circumvent drug scheduling by modifying established pharmacophores while retaining some level of cannabinoid receptor activity. cfsre.orgkzbpd.gov.rsugent.beresearchgate.net
Here is a table illustrating the impact of the tail and halogenation based on comparative studies:
| Compound | Tail Moiety | Core Substitution | CB1 Potency (Relative) | CB2 Potency (Relative) | Source |
| (S)-ADB-BUTINACA | Butyl | Unsubstituted | High | High | who.intwikipedia.org |
| (S)-ADB-INACA | Absent | Unsubstituted | Lower | Lower | ugent.benih.govugent.beresearchgate.net |
| (S)-ADB-5'Br-INACA | Absent | 5'-Bromo | Higher than (S)-ADB-INACA at CB1 | Similar to (S)-ADB-INACA at CB2 | ugent.benih.govugent.be |
These findings underscore the intricate relationship between the chemical structure of synthetic cannabinoids and their pharmacological activity at cannabinoid receptors.
Metabolic Pathways and Biotransformation of Adb Inaca
In Vitro Metabolic Stability and Enzyme Kinetics of ADB-INACA
In vitro studies provide valuable insights into the rate and mechanisms of drug metabolism. While specific detailed enzyme kinetics for this compound are not extensively reported in the provided search results, information on structurally related compounds offers context. Synthetic cannabinoids generally undergo extensive hepatic biotransformation, often exhibiting relatively short half-lives in liver microsome incubations. nih.govwho.int
Hepatic Microsomal Metabolism of this compound
Human liver microsomes (HLMs) are a widely used in vitro system to study Phase I drug metabolism, particularly reactions mediated by cytochrome P450 (CYP) enzymes. Studies on synthetic cannabinoids structurally similar to this compound, such as ADB-BUTINACA and ADB-FUBINACA, have demonstrated rapid metabolism in HLMs. For instance, ADB-BUTINACA has an estimated half-life of less than 30 minutes in human liver microsomes who.int. ADB-FUBINACA showed a microsomal half-life of 39.7 minutes with a predicted hepatic clearance suggesting intermediate clearance nih.gov. While direct data for this compound's half-life in HLMs is not explicitly available in the provided results, its role as a metabolite and precursor to rapidly metabolized compounds suggests it would also undergo significant metabolism in this system.
Cytochrome P450 (CYP) Isozyme-Specific Metabolism of this compound
Cytochrome P450 enzymes are the primary enzymes responsible for the Phase I metabolism of many xenobiotics, including synthetic cannabinoids. Research on related compounds has identified specific CYP isozymes involved in their biotransformation. For example, the metabolism of ADB-BUTINACA is mediated primarily by CYP2C19, CYP3A4, and CYP3A5. who.intnih.gov CYP3A4 has also been shown to be a major enzyme in the metabolism of other synthetic cannabinoids like 5F-APINACA and AB-FUBINACA. researchgate.netresearchgate.netmdpi.com Given the structural similarities, it is likely that CYP enzymes, particularly those in the CYP3A and CYP2C families, play a significant role in the metabolism of this compound.
Identification and Characterization of Major and Minor Metabolites of this compound
Metabolite profiling studies using advanced analytical techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are essential for identifying the biotransformation products of synthetic cannabinoids. researchgate.netnih.govnih.gov While comprehensive metabolite profiles specifically for this compound are not detailed in the provided results, studies on its bromo-substituted analog, ADB-5'Br-INACA, and compounds for which this compound is a metabolite or precursor, offer insights into potential metabolic pathways.
Phase I Metabolic Transformations of this compound
Phase I metabolism typically involves the introduction or exposure of polar functional groups through reactions such as hydroxylation, dealkylation, oxidation, and hydrolysis. Based on the metabolism of related synthetic cannabinoids, the following Phase I transformations are likely relevant to this compound:
Hydroxylation: Introduction of hydroxyl groups is a common metabolic pathway for synthetic cannabinoids, occurring on various parts of the molecule, including alkyl chains and indazole rings. nih.govwho.intxml-journal.net Studies on ADB-BUTINACA identified monohydroxylated metabolites on the butyl tail and the indazole ring. who.intnih.gov Hydroxylation at the tert-butyl moiety has also been noted for related compounds. ugent.benih.gov
Amide Hydrolysis: The hydrolysis of the terminal amide group is another significant metabolic pathway observed for many synthetic cannabinoids with a tert-leucinamide head group, including those structurally related to this compound. researchgate.netnih.govugent.benih.govnih.govresearchgate.net This reaction cleaves the amide bond, resulting in the formation of a carboxylic acid metabolite.
Dealkylation: N-dealkylation, particularly on the indazole nitrogen substituent, is a known metabolic route for some synthetic cannabinoids. who.intresearchgate.net For ADB-BUTINACA, N-debutylation has been reported. nih.gov this compound itself is a "tail-less" analog, lacking the N-alkyl group present in compounds like ADB-BUTINACA or ADB-FUBINACA, so N-dealkylation at this position would not apply to this compound directly, but its formation from N-alkylated precursors involves the removal of this group.
Dihydrodiol Formation: Formation of dihydrodiol metabolites, often through the oxidation of a double bond or aromatic ring followed by enzymatic hydrolysis, has been observed for some synthetic cannabinoids. researchgate.netxml-journal.netnih.gov For ADB-BUTINACA, dihydrodiol formation on the indazole core has been reported and suggested as a urinary biomarker. who.intnih.gov
Dehydrogenation and Carbonyl Formation: Dehydrogenation, leading to the formation of carbonyl compounds (aldehydes or ketones), has also been identified as a Phase I metabolic transformation for related structures. researchgate.netresearchgate.netnih.govnih.govresearchgate.net
Phase II Metabolic Transformations of this compound
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate. These conjugation reactions generally increase the water solubility of the compounds, facilitating their excretion.
Glucuronidation: Glucuronidation is a common Phase II pathway for synthetic cannabinoids, often occurring after Phase I hydroxylation. researchgate.netnih.govxml-journal.netnih.govresearchgate.net Studies on related compounds have identified glucuronide conjugates of hydroxylated metabolites. nih.govresearchgate.net Glucuronidation was reported to be more common for tail-less analogs compared to those with a butyl tail in a study on brominated synthetic cannabinoids. ugent.benih.gov Given that this compound is a tail-less structure, glucuronidation of its Phase I metabolites is likely a significant elimination pathway.
Sulfation: While glucuronidation appears to be a more prevalent Phase II pathway for synthetic cannabinoids in the provided results, sulfation can also occur for compounds with hydroxyl groups. Specific data on the sulfation of this compound or its metabolites was not prominently featured in the search results.
Based on the metabolic pathways observed for structurally similar synthetic cannabinoids and the role of this compound as a metabolite and precursor, a table summarizing potential metabolic transformations can be compiled:
| Metabolic Transformation | Phase | Location on Molecule (Potential) | Observed in Related Compounds? |
| Hydroxylation | I | Indazole ring, tert-butyl group | Yes nih.govwho.intxml-journal.netnih.govugent.benih.gov |
| Amide Hydrolysis | I | Terminal amide group | Yes researchgate.netnih.govugent.benih.govnih.govresearchgate.net |
| N-Dealkylation | I | Indazole nitrogen (for precursors) | Yes who.intnih.govresearchgate.net |
| Dihydrodiol Formation | I | Indazole core | Yes researchgate.netwho.intxml-journal.netnih.govnih.gov |
| Dehydrogenation/Carbonyl | I | Various positions | Yes researchgate.netresearchgate.netnih.govnih.govresearchgate.net |
| Glucuronidation | II | Hydroxylated sites | Yes researchgate.netnih.govxml-journal.netugent.benih.govnih.govresearchgate.net |
| Sulfation | II | Hydroxylated sites | Less data available |
Metabolite Elucidation Strategies and Reference Standard Synthesis
The identification and characterization of synthetic cannabinoid metabolites rely heavily on advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS or LC-QTOF-MS). researchgate.netresearchgate.netdiva-portal.orgnih.govnih.govnih.gov This approach allows for the detection of metabolites based on their accurate mass and fragmentation patterns, providing clues about their structures.
Metabolite elucidation strategies often involve:
In vitro Incubation: Incubating the parent compound with human liver microsomes, human hepatocytes, or other metabolically active systems to generate metabolites in a controlled environment. researchgate.netresearchgate.netdiva-portal.orgnih.govresearchgate.netnih.govnih.gov
LC-MS Analysis: Analyzing the incubation samples using LC-HRMS to separate and detect the parent compound and its metabolites. researchgate.netresearchgate.netdiva-portal.orgnih.govnih.govnih.gov
Data Analysis: Using specialized software to analyze the mass spectral data, including accurate mass measurements and fragmentation patterns (MS/MS or MSn), to propose potential structures for the metabolites. researchgate.netresearchgate.netnih.gov
Comparison with Authentic Samples: Comparing the metabolites identified in vitro with those found in authentic biological samples (e.g., urine, blood) from individuals who have consumed the substance. researchgate.netnih.govxml-journal.netnih.gov
Reference Standard Synthesis: Synthesizing reference standards for suspected metabolites to confirm their structures and enable their unequivocal identification and quantification in biological samples. researchgate.netresearchgate.netdiva-portal.orgnih.govlisbonaddictions.eu The synthesis of reference materials for synthetic cannabinoid metabolites is a crucial step in forensic and clinical toxicology. researchgate.netnih.gov For ADB-BUTINACA and some of its metabolites, reference materials are commercially available. who.int The synthesis of metabolites often involves multi-step chemical procedures. researchgate.net
The combination of in vitro metabolism studies, advanced mass spectrometry, and the synthesis of reference standards is a powerful approach for the comprehensive elucidation of the metabolic pathways of synthetic cannabinoids like this compound.
In Vivo Metabolic Fate Research of this compound (using non-human animal models)
In vivo studies using non-human animal models provide valuable insights into the complete metabolic profile of a compound within a living system, including absorption, distribution, metabolism, and excretion. While direct in vivo metabolic studies specifically on this compound in commonly used laboratory animals like rats or mice are not extensively detailed in the immediate search results, research on structurally related synthetic cannabinoids offers insights into potential biotransformation pathways.
Studies on other synthetic cannabinoids, such as ADB-BUTINACA and ADB-4en-PINACA, have utilized in vivo animal models like zebrafish and rats to investigate their metabolism. For instance, a study on ADB-4en-PINACA employed both zebrafish and rat liver microsomes to identify metabolites researchgate.net. This research identified seventeen phase-I metabolites, with fourteen found in zebrafish and seventeen in rat liver microsomes researchgate.net. Major metabolic pathways observed included hydroxylation, N-dealkylation, amide hydrolysis, and dehydrogenation researchgate.net.
Another study focusing on ADB-BUTINACA analyzed its metabolism in authentic human urine samples, a zebrafish in vivo model, and a liver microsome in vitro model xml-journal.net. This comparative approach across different models (including an in vivo animal model) allowed for the identification of numerous metabolites and metabolic pathways, such as amide hydrolysis, N-dealkylation, dehydrogenation, hydrolysis, ketone formation, hydroxylation, N-butanoic acid, dihydrodiol, and glucuronidation xml-journal.net. Hydroxylation and hydrolysis were identified as the main metabolic pathways in human urine, with the dihydrodiol metabolite being the most abundant xml-journal.net. While this study primarily focused on ADB-BUTINACA, it demonstrates the utility of zebrafish as an in vivo model for synthetic cannabinoid metabolism studies xml-journal.net.
Research on this compound itself has also utilized zebrafish as an in vivo model to study its toxicity and biotransformation fapesp.br. This indicates that zebrafish are considered a relevant non-human animal model for investigating the metabolic fate of this compound.
Based on the metabolism of related compounds and the use of animal models in their study, it can be inferred that in vivo metabolism of this compound in non-human animals would likely involve similar phase I and phase II metabolic transformations, including hydroxylation, hydrolysis of the terminal amide group, and potentially glucuronidation.
Comparative Metabolism Across Species for this compound
Comparative metabolism studies are essential to understand how the biotransformation of a compound may differ between species, which is crucial for extrapolating findings from animal models to humans. While direct comparative metabolism studies specifically detailing this compound across multiple species were not prominently found, research on other synthetic cannabinoids provides a framework for understanding potential interspecies differences.
Studies comparing the metabolism of synthetic cannabinoids between human and animal models, such as mice, have shown both similarities and differences in metabolic pathways and the specific enzymes involved. For example, a comparative analysis of 5F-APINACA metabolism in CD-1 mice and humans using hepatic microsomes revealed that both species shared common competing metabolic pathways, including adamantyl hydroxylation and oxidative defluorination nih.gov. However, the specific cytochrome P450 enzymes responsible for these reactions differed between mice and humans nih.gov. In humans, CYP3A4 was dominant, while in CD-1 mice, Cyp3a11 and various Cyp2c members contributed to the metabolism nih.gov.
Another study comparing in vitro and in vivo models for the metabolism of a 7-azaindole-derived synthetic cannabinoid highlighted that while some metabolic steps were observed in both human liver microsomes and animal models (such as pigs), the abundance and specific routes could vary uni-saarland.de.
Given the structural similarities among indazole-3-carboxamide synthetic cannabinoids, it is plausible that this compound undergoes similar primary metabolic transformations across different mammalian species, such as hydroxylation and amide hydrolysis. However, the specific sites of metabolism, the activity of involved enzymes (like various CYP450 isoforms), and the extent of phase II metabolism (such as glucuronidation) could exhibit species-specific differences, as observed with other synthetic cannabinoids. Further direct comparative studies on this compound in different animal species and humans would be necessary to precisely map these interspecies variations in metabolism.
Data Table: Illustrative Metabolic Transformations Observed for Related Synthetic Cannabinoids in Animal Models
| Compound (Related) | Animal Model(s) Used | Observed Metabolic Pathways (Phase I) | Key Metabolites Identified (Examples) | Source |
| ADB-4en-PINACA | Zebrafish, Rat Liver Microsomes | Hydroxylation, N-Dealkylation, Amide Hydrolysis, Dehydrogenation | Hydroxyalkyl, Hydroxydehydroalkyl, Hydroxyindazole | researchgate.net |
| ADB-BUTINACA | Zebrafish | Amide Hydrolysis, N-Dealkylation, Dehydrogenation, Hydroxylation, etc. | Dihydrodiol, Hydroxylation at n-butyl, Hydroxylation at indazole ring | xml-journal.net |
| 5F-APINACA | CD-1 Mouse Liver Microsomes | Adamantyl Hydroxylation, Oxidative Defluorination | 5OH-APINACA | nih.gov |
Note: This table provides examples from studies on related compounds and is illustrative of the types of metabolic transformations that may occur with this compound in animal models. Specific metabolites and their abundance can vary depending on the compound and species.
Analytical Methodologies for Identification and Quantification of Adb Inaca
Sample Preparation Techniques for ADB-INACA Analysis in Research and Forensic Matrices
Effective sample preparation is crucial for isolating this compound from complex matrices and minimizing interference before analysis. In the context of seized drug materials, acid/base extraction has been reported as a sample preparation technique for this compound cfsre.org. For the analysis of related synthetic cannabinoids in biological matrices like urine, control samples for proficiency testing are prepared by spiking urine with methanolic or aqueous solutions of the analytes unodc.org. Dilution in methanol (B129727) is another method used for preparing seized material samples containing related compounds cfsre.org. When analyzing acid/base extracts using LC-QTOF, a dilution of 1:100 in the mobile phase has been applied cfsre.org. In vitro metabolism studies, which investigate the biotransformation of synthetic cannabinoids in biological systems, involve incubation of the compound with matrices such as human hepatocytes or liver microsomes, followed by preparation steps suitable for instrumental analysis nih.govnih.govresearchgate.net. Extraction using methanol and deuterated chloroform (B151607) has been employed for the analysis of related compounds in plant material, facilitating subsequent GC-MS and NMR analysis, respectively nih.gov.
Chromatographic Separation Techniques for this compound
Chromatographic methods are essential for separating this compound from co-present substances, enabling accurate identification and quantification. Both gas chromatography (GC) and liquid chromatography (LC) are utilized.
Gas Chromatography (GC) Applications for this compound
GC is a common technique for the analysis of synthetic cannabinoids, frequently coupled with mass spectrometry (GC-MS) cfsre.orgnih.gov. A reported GC method for this compound uses an Agilent 5975 Series GC/MSD system equipped with an Agilent J&W DB-1 column (12 m x 200 µm x 0.33 µm) cfsre.org. Helium serves as the carrier gas at a flow rate of 1.46 mL/min cfsre.org. The temperature program involves an initial hold at 50 °C, followed by a ramp to 340 °C cfsre.org. The injection port is maintained at 265 °C, the transfer line at 300 °C, the MS source at 230 °C, and the MS quadrupole at 150 °C cfsre.org. A splitless injection of 1 µL is typically performed cfsre.org. Under these conditions, this compound exhibits a retention time of approximately 7.51 minutes cfsre.org.
A notable challenge in GC analysis is the potential for coelution between this compound and its precursor, ADB-BUTINACA caymanchem.com. Traditional methods employing a DB-5MS column have shown significant overlap caymanchem.com. However, a modified GC method utilizing a DB-35MS column has demonstrated successful baseline separation of these two compounds, improving analytical specificity caymanchem.com. This method used an Agilent 8890 GC with a 5977B MS detector, a 15-minute run time, and a 15:1 split injection with helium at 2 ml/min caymanchem.com.
Liquid Chromatography (LC) Applications for this compound
LC, particularly when coupled with mass spectrometry (LC-MS), is widely applied for the analysis of synthetic cannabinoids, especially those that are less volatile or prone to thermal degradation cfsre.org. Ultra-high performance liquid chromatography (UHPLC) systems are frequently used cfsre.orgnih.govnih.gov. Examples include the Agilent 1260 Infinity HPLC coupled with a TOF detector or a Shimadzu Nexera XR UHPLC coupled with a Sciex TripleTOF® 5600+ cfsre.orgpolicija.sipolicija.si.
A common LC setup for this compound and related compounds involves a reversed-phase column, such as a Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) cfsre.org. The mobile phase typically consists of a gradient system using an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) at pH 3.0) and an organic solvent mixture (e.g., methanol/acetonitrile) cfsre.org. A reported gradient starts with a high percentage of the aqueous phase and transitions to a high percentage of the organic phase cfsre.org. The flow rate is commonly around 0.4 mL/min cfsre.org. Typical operating temperatures include 30 °C for the column oven and 15 °C for the autosampler cfsre.org. Injection volumes are often around 10 µL cfsre.org. Using these parameters, this compound has a reported retention time of approximately 6.58 minutes cfsre.org.
LC coupled with high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of synthetic cannabinoids and their metabolites in complex biological matrices nih.govwho.intnih.govresearchgate.netulisboa.pt. UPLC-MS/MS methods have been developed for the quantitative analysis of synthetic cannabinoids in hair samples who.int.
Spectrometric Detection and Characterization of this compound
Spectrometric techniques are employed for the detection and structural characterization of this compound following chromatographic separation. Mass spectrometry is the predominant detection method in forensic and research laboratories cfsre.org.
Mass Spectrometry (MS) Techniques for this compound (e.g., GC-MS, LC-MS/MS, high-resolution MS, QTOF-MS)
Mass spectrometry provides critical information regarding the mass-to-charge ratio of the intact molecule and its fragment ions, enabling confident identification.
GC-MS: As detailed in the GC section, GC-MS is a standard technique for this compound analysis cfsre.orgnih.gov. Electron ionization (EI) at 70 eV is a frequently used ionization mode cfsre.orgpolicija.sipolicija.si. The typical mass scan range for detecting this compound is between 40 and 550 m/z cfsre.org. Identification is based on matching the retention time and mass spectrum to those of a verified reference standard cfsre.org. The EI mass spectrum of this compound exhibits characteristic fragmentation patterns cfsre.org.
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it suitable for the analysis of synthetic cannabinoids and their metabolites in challenging biological matrices who.intresearchgate.netresearchgate.net. This technique involves the selective fragmentation of the parent ion and detection of specific product ions, providing a high level of confidence in identification. UPLC-MS/MS methods are used for quantitative analysis of synthetic cannabinoids in various matrices who.int.
High-Resolution MS (HRMS) and QTOF-MS: High-resolution mass spectrometry (HRMS), including quadrupole time-of-flight mass spectrometry (QTOF-MS), provides accurate mass measurements that can be used to determine the elemental composition of ions cfsre.orgnih.govnih.govnih.govpolicija.siulisboa.ptresearchgate.net. LC-QTOF-MS is employed for both the identification of this compound and the profiling of its metabolites nih.govnih.govulisboa.ptresearchgate.net. In LC-QTOF analysis, typical scan ranges are 100-510 Da for TOF MS and 50-510 Da for MS/MS cfsre.org. Techniques like SWATH® acquisition facilitate comprehensive data collection cfsre.org. Identification is achieved by comparing retention times and mass spectral data (TOF MS and MS/MS) with those of reference materials cfsre.org. LC-HRMS has also been instrumental in identifying this compound as a metabolite of other synthetic cannabinoids in in vitro human hepatocyte incubations researchgate.netkzbpd.gov.rs.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules such as this compound drugsandalcohol.ienih.govnih.govwho.intresearchgate.netresearchgate.net. Both 1H NMR and 13C NMR provide detailed information about the molecular structure nih.govwho.int. NMR spectroscopy is often used in conjunction with mass spectrometry techniques (GC-MS, LC-MS) to confirm the identity and structure of compounds found in seized materials nih.govnih.govresearchgate.net. While 1H NMR has been successfully applied for structural confirmation of related compounds in plant extracts, 13C NMR analysis of such extracts can be challenging due to low analyte concentrations and high background noise nih.gov.
Infrared (IR) and Raman Spectroscopy for this compound Characterization
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, serve as valuable tools for the structural characterization and identification of organic compounds like this compound. These methods provide molecular fingerprints based on the vibrational modes of the chemical bonds within the molecule.
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy has been applied for the analysis of this compound and related bromo-substituted analogs such as ADB-5Br-INACA nih.gov, policija.si. IR spectra of these compounds have been recorded using instruments like the Thermo SCIENTIFIC Nicolet iS5 FT-IR spectrometer equipped with an iD5 ATR accessory, typically in absorbance mode with a digital resolution of 4 cm⁻¹ policija.si. Data processing is often performed using software packages like Omnic and OPUS policija.si.
Raman spectroscopy, including Fourier Transform Raman (FT-Raman) and dispersive Raman microscopy, is also utilized for the analysis of synthetic cannabinoids containing the indazole-3-carboxamide core-linker, a structural feature present in this compound nih.gov, researchgate.net, researchgate.net, ugent.be. Studies have demonstrated the efficacy of both 785 nm dispersive Raman microscopy (for direct analysis) and 1064 nm FT-Raman (with difference spectroscopy) for detecting characteristic vibrational bands of the core-linker in seized materials researchgate.net, researchgate.net. These Raman techniques, along with IR spectroscopy, are considered highly effective for the selective structural elucidation of this class of psychoactive substances researchgate.net. The combination of GC-MS and IR in a solid phase system has also been reported for the analysis of related compounds policija.si.
Quantitative Analytical Method Validation for this compound (e.g., linearity, accuracy, precision, limits of detection/quantification)
Quantitative analytical method validation is a critical process to ensure that a method is suitable for its intended purpose, providing reliable and consistent results siip.ac.in, demarcheiso17025.com. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) siip.ac.in, chromatographyonline.com. While specific comprehensive validation data solely for this compound is not extensively detailed in the provided search results, validation principles and data for structurally related synthetic cannabinoids offer insight into the expected performance characteristics of methods applied to this compound.
Linearity assesses the method's ability to yield results directly proportional to the analyte concentration within a defined range siip.ac.in, chromatographyonline.com. The range is the concentration interval where acceptable linearity, accuracy, and precision are demonstrated siip.ac.in, chromatographyonline.com.
Accuracy measures the closeness of agreement between the obtained test results and the true value siip.ac.in, chromatographyonline.com. It is often evaluated through the analysis of spiked samples or by comparison to a reference method chromatographyonline.com. Precision describes the agreement among individual test results from repeated analyses of a homogeneous sample and is typically assessed at different levels: repeatability (intra-assay), intermediate precision (within-laboratory variability), and reproducibility (between-laboratory variability) siip.ac.in, chromatographyonline.com.
The LOD is the lowest analyte concentration that can be detected, though not necessarily quantified precisely, often determined using a signal-to-noise ratio (S/N) of approximately 3:1 siip.ac.in, chromatographyonline.com. The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, commonly associated with an S/N ratio of around 10:1 siip.ac.in, chromatographyonline.com.
Studies on related synthetic cannabinoids, such as ADB-BUTINACA, ADB-4en-PINACA, and MDMB-4en-PINACA, have reported method validation data. For instance, a UPLC-MS/MS method for ADB-BUTINACA in rat plasma showed precision below 14% (inter-day and intra-day) and accuracy ranging from 92% to 111% researchgate.net. Extraction recovery was between 87% and 90%, with matrix effects from 104% to 111% researchgate.net. For other synthetic cannabinoids (5F-ADBICA and 5F-NPB-22), an LC-MS/MS method validation reported LODs between 0.01 and 0.12 ng/mL and LOQs between 0.03 and 0.36 ng/mL, with extraction recoveries of 77.4-97.3% and matrix effects of 63.3-83.6% researchgate.net. Precision (CV) was reported as less than 20% researchgate.net. A validated GC-EI-MS method for ADB-HINACA in seized samples had an LOD of 1.7 μg/mL and an LOQ of 5.8 μg/mL researchgate.net.
The coelution of this compound with its precursor, ADB-BUTINACA, in traditional GC-MS methods poses a challenge for accurate quantification, necessitating the development of chromatographic methods capable of resolving these compounds caymanchem.com, caymanchem.com, caymanchem.com. A new GC method has been developed specifically for the separation of ADB-BUTINACA from this compound to address this analytical challenge caymanchem.com, caymanchem.com.
While specific validation data for this compound across various matrices is not explicitly provided, the validation parameters and performance characteristics observed for analogous synthetic cannabinoids using techniques like LC-MS/MS and GC-MS are indicative of the requirements and expected outcomes for validated quantitative methods for this compound.
Forensic Analytical Protocols for this compound Detection in Seized Materials and Biological Specimens (non-clinical)
Forensic analysis plays a crucial role in identifying and detecting this compound in seized materials and biological specimens collected in non-clinical contexts. The diverse nature of synthetic cannabinoids and their continuous emergence necessitate robust and adaptable analytical protocols.
This compound has been detected in seized samples, including powders and infused papers caymanchem.com, researchgate.net, cfsre.org, diva-portal.org. Forensic laboratories utilize a combination of techniques for identification and characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique, although the coelution of this compound with related compounds like ADB-BUTINACA can complicate analysis and requires optimized methods for separation caymanchem.com, caymanchem.com, cfsre.org, caymanchem.com. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are also widely used, offering high sensitivity and selectivity for the detection of synthetic cannabinoids and their metabolites in complex matrices cfsre.org, nih.gov, ugent.be. Ultra-high pressure liquid chromatography coupled to high resolution accurate mass spectrometry (UHPLC-HRAM-MS) has also been used for confirmatory analysis mmu.ac.uk.
Sample preparation techniques for seized materials and biological specimens vary depending on the matrix. For seized powders or infused papers, extraction into solvents like methanol is a common step before analysis mmu.ac.uk. For biological specimens such as urine and blood, techniques like acid/base extraction may be employed cfsre.org.
Detection in biological specimens is essential for confirming exposure. While this compound itself might be present, the detection of its metabolites in urine is often the most reliable way to prove intake due to their longer detection window researchgate.net. Studies on the metabolism of related synthetic cannabinoids, including those structurally similar to this compound, have identified various metabolic pathways such as hydroxylation, hydrolysis, and glucuronidation, leading to the formation of detectable metabolites in urine ugent.be, nih.gov, researchgate.net, researchgate.net. Forensic toxicologists are advised to update their analytical methods to include characteristic ions and anticipated urinary markers for emerging synthetic cannabinoids like brominated indazole-3-carboxamides, which are structurally related to this compound ugent.be, nih.gov.
The identification of this compound and its analogs in forensic casework highlights the importance of comprehensive analytical protocols that can address the structural diversity and potential coelution issues associated with these compounds caymanchem.com, caymanchem.com, caymanchem.com.
Development of Immunoassays for this compound and its Metabolites (for screening purposes)
Immunoassays offer a rapid and high-throughput approach for the screening of drugs of abuse in biological specimens. However, the development of immunoassays for the diverse and rapidly evolving class of synthetic cannabinoids, including this compound, presents challenges researchgate.net. Due to the lack of structural similarity between synthetic cannabinoids and Δ⁹-tetrahydrocannabinol (THC), immunoassays designed for cannabis are not effective for detecting synthetic cannabinoids nih.gov.
Despite these challenges, some immunoassay screening tests designed to detect a range of synthetic cannabinoids are available. For example, a rapid immunoassay test strip (NarcoCheck® K3) is designed for the detection of synthetic cannabinoids of the "K3" type, which includes compounds structurally related to this compound pharmadrugtest.com. This specific immunoassay reportedly detects this compound at a cutoff concentration of 10 ng/mL, indicating its potential use as a screening tool pharmadrugtest.com.
The development of specific immunoassays for this compound or its metabolites would require the generation of antibodies that selectively bind to the target compound(s). While the provided search results mention the involvement of some entities in assay and antibody development, specific details regarding the development of dedicated immunoassays for this compound or its unique metabolites are limited bertin-bioreagent.com.
The rapid emergence of new synthetic cannabinoid analogs often outpaces the development of specific immunoassay kits, leading many laboratories to rely on more versatile techniques like LC-MS/MS for screening and confirmation researchgate.net. However, as the prevalence of specific synthetic cannabinoids like this compound increases, the development of targeted immunoassays could become more feasible and valuable for high-throughput screening purposes.
Epidemiological and Forensic Science Investigations of Adb Inaca
Geographic and Temporal Trends in ADB-INACA Identification in Forensic Casework
The emergence of this compound in forensic casework is a relatively recent phenomenon, observed since late 2021. caymanchem.comugent.be Following a structural class ban on synthetic cannabinoids implemented in China in July 2021, the landscape of NPS has continuously evolved, leading to the appearance of new structural variations designed to evade regulations. cfsre.orgcfsre.orgcaymanchem.com this compound is considered one of these emerging substances, appearing as a "tail-less" precursor. caymanchem.comugent.be
Initial detections of this compound as a tail-less precursor occurred on the grey market in late 2021. caymanchem.com It was first specifically detected in the United States in November 2022. caymanchem.com Reports from the European Union Drugs Agency (EUDA) in January 2022 also described the presence of ADB-5'Br-INACA, a brominated analog, in Hungary and Turkey, often detected in mixtures with MDMB-5Br-INACA. caymanchem.com ADB-5'Br-INACA and MDMB-5'Br-INACA were also detected in seized samples from Scottish prisons, Belgian customs, and US forensic casework. nih.govugent.beresearchgate.net
This compound has been identified in forensic casework samples in the US between February 2023 and February 2024, and in samples seized from Scottish prisons between February 2023 and July 2024, often found in mixtures with corresponding final synthetic cannabinoid receptor agonists (SCRAs) like ADB-BUTINACA. researchgate.net The detection of this compound in seized samples from various regions, including the US, Scotland, and potentially other European countries through customs seizures, indicates its presence in the international illicit drug supply. nih.govugent.beresearchgate.netresearchgate.net
The temporal trend suggests that this compound emerged after the 2021 ban in China, likely as part of a strategy to produce controlled SCRAs from unregulated precursors. cfsre.orgcfsre.orgcaymanchem.com While ADB-BUTINACA was detected earlier in Europe (September 2019) and the US (July 2020), the appearance of its precursor, this compound, later indicates a shift in synthesis and distribution methods. caymanchem.com
Source and Distribution Networks of this compound (based on academic analysis of supply chain dynamics)
Academic analysis of supply chain dynamics in the context of NPS suggests that the emergence of precursors like this compound is linked to new production routes. cfsre.orgcfsre.orgresearchgate.net Following the 2021 ban in China, a significant source of NPS, there has been a trend towards the production of controlled SCRAs from unscheduled precursors. cfsre.orgcfsre.orgcaymanchem.com This involves a one-step synthesis to convert the precursor into the desired SCRA. researchgate.net
This compound is suspected to be a penultimate synthetic intermediate towards ADB-BUTINACA and potentially other synthetic cannabinoids such as 5-fluoro ADB-PINACA and ADB-4en-PINACA. caymanchem.com The detection of this compound alongside these final products in seized samples supports this hypothesis. researchgate.net
The presence of this compound in "DIY semi-finished kits" detected on the grey market since late 2021 further illustrates this evolving supply chain. caymanchem.com These kits provide end-users with non-regulated precursors, allowing them to complete the final synthesis themselves. caymanchem.com This decentralized approach to synthesis can complicate efforts to disrupt the supply chain.
Forensic investigations have uncovered clandestine production sites. For instance, a clandestine laboratory in Switzerland was discovered where the synthesis of ADB-BUTINACA and MDMB-4en-PINACA was undertaken based on a recovered recipe, yielding products containing precursors like this compound. researchgate.net Another illicit SCRA laboratory identified in the west of Scotland also indicated the presence of this compound. publichealthscotland.scot These findings suggest that while precursors might be sourced internationally, the final conversion into controlled substances can occur closer to the point of distribution or even by end-users.
International investigations have also revealed production facilities in Europe supplying synthetic cannabinoids, including brominated analogs like ADB-B-5Br-INACA, to North America, Oceania, and EU countries via parcel services. europa.eu While this compound itself wasn't explicitly mentioned in this specific instance, it highlights the international nature of the supply chain and the use of postal services for distribution.
Co-occurrence of this compound with Other Synthetic Cannabinoids and Novel Psychoactive Substances (NPS)
Forensic analysis of seized samples has frequently shown the co-occurrence of this compound with other synthetic cannabinoids, particularly its downstream product, ADB-BUTINACA. caymanchem.comresearchgate.net This co-detection is consistent with the understanding of this compound as a precursor that may remain present in varying quantities in the final product due to incomplete synthesis. researchgate.net
Mixtures containing this compound alongside corresponding final SCRAs such as MDMB-4en-PINACA, 4F-MDMB-BUTINACA, MDMB-BUTINACA, MDMB-FUBINACA, ADB-BUTINACA, ADB-4en-PINACA, AB-CHMINACA, 4F-MDMB-BUTICA, and ADB-FUBIATA have been reported in forensic casework samples in the US and Scotland. researchgate.net
Furthermore, brominated analogs like ADB-5'Br-INACA have been detected in mixtures with other brominated SCRAs such as MDMB-5'Br-INACA. caymanchem.comnih.govugent.beresearchgate.net These mixtures have been found in seized samples from Scottish prisons, Belgian customs, and US forensic casework. nih.govugent.beresearchgate.net
The co-occurrence of this compound with a variety of other synthetic cannabinoids and NPS underscores the complex nature of the illicit drug market, where substances are often combined or sold as mixtures. researchgate.netcfsre.org This poses significant challenges for forensic laboratories in identifying and quantifying all components present in a sample.
Data Analysis Methodologies for Monitoring this compound Emergence and Prevalence
Monitoring the emergence and prevalence of substances like this compound relies heavily on robust data analysis methodologies applied to forensic casework and other relevant data sources. Forensic laboratories play a critical role in this process through the analysis of seized drugs and biological samples. cfsre.org
Comprehensive analytical methodologies, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), are essential for the identification of NPS, including this compound and its related compounds. cfsre.orgcfsre.org These techniques allow for the detection and structural characterization of unknown substances. cfsre.org
Data analysis involves comparing the analytical data obtained from seized samples to spectral libraries and reference materials. cfsre.orgcaymanchem.com The Center for Forensic Science Research and Education (CFSRE), for instance, utilizes comprehensive non-targeted data acquisition by GC-MS and LC-QTOF-MS and maintains a scope of analysis containing over 1,000 drugs, including a vast majority of NPS and their metabolites. cfsre.org This approach facilitates the real-time identification of novel synthetic cannabinoids and the analysis of important trends. cfsre.org
Monitoring programs and routine drug testing contribute significantly to understanding fluctuations in the prevalence of NPS. researchgate.net Early warning systems are also crucial for detecting newly emerging substances. researchgate.net Data from forensic casework, including illicit drug investigations, medicolegal death investigations, and driving under the influence of drugs (DUID) investigations, provide valuable insights into the substances circulating within a population. cfsre.org
The analysis of data from sources like the National Forensic Laboratory Information System (NFLIS) in the US provides a broader perspective on the prevalence of specific SCRAs in reported drug incidents. researchgate.net
Challenges in data analysis include the potential coelution of ADB-BUTINACA and its precursor this compound in traditional GC-MS methods, which can distort quantification and identification if not adequately resolved. caymanchem.comcaymanchem.com The development of improved GC methods, such as those utilizing specific columns like the DB-35MS, is crucial for achieving baseline separation and accurate identification and differentiation. caymanchem.comcaymanchem.com
Data analysis also involves tracking the geographic origin of seized samples and the temporal trends in the detection of this compound and related precursors and products. caymanchem.comcaymanchem.comnih.govugent.beresearchgate.netresearchgate.net This helps in understanding the spread and evolution of the illicit market.
Forensic Casework Analysis and Reporting of this compound Incidents (focused on detection and identification)
Forensic casework analysis of incidents involving this compound primarily focuses on its detection and identification in seized materials and biological samples. Given that this compound is often encountered as a precursor or present in mixtures with other synthetic cannabinoids, accurate analytical techniques are paramount. cfsre.orgresearchgate.net
Commonly employed techniques for the detection and identification of this compound in forensic samples include GC-MS and LC-QTOF-MS. cfsre.orgcfsre.org These methods provide characteristic mass spectral data and retention times that can be compared to reference standards for positive identification. cfsre.org
For GC-MS analysis, specific parameters such as injection port temperature, oven program, carrier gas flow, and MS parameters (mass scan range, threshold) are optimized for the separation and detection of this compound. cfsre.org LC-QTOF-MS analysis involves parameters such as column type, mobile phase composition and gradient, flow rate, temperatures, and QTOF parameters (MS scan range, fragmentation). cfsre.org
A notable challenge in the forensic analysis of this compound is its potential coelution with ADB-BUTINACA in traditional GC-MS methods. caymanchem.comcaymanchem.com This coelution can lead to difficulties in positively identifying this compound and accurately quantifying both substances. caymanchem.comcaymanchem.com Forensic laboratories have addressed this by developing modified GC methods utilizing columns that provide better separation of these compounds. caymanchem.comcaymanchem.com
Reporting of this compound incidents in forensic casework involves documenting the identification of the compound in seized drugs or biological matrices. This includes providing details of the analytical methods used, the characteristic data obtained (e.g., mass spectra, retention times), and the comparison to reference materials. cfsre.org The context of the detection, such as whether it was found in powder form, infused paper, or biological fluid, is also typically included in forensic reports. nih.govugent.beresearchgate.netresearchgate.net
The identification of this compound in forensic samples provides crucial intelligence regarding the substances present in the illicit drug supply and supports efforts to monitor the emergence and spread of new psychoactive substances. cfsre.org
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 155928944 |
| ADB-BUTINACA | 129406620 |
| ADB-5'Br-INACA | Not readily available in search results, but related to CID 167713294 (ADB-5Br-INACA) and CID 168322646 (ADB-5'Br-BUTINACA) |
| MDMB-5'Br-INACA | Not readily available in search results |
| MDMB-4en-PINACA | Not readily available in search results |
| 4F-MDMB-BUTINACA | Not readily available in search results |
| MDMB-BUTINACA | Not readily available in search results |
| MDMB-FUBINACA | Not readily available in search results |
| ADB-4en-PINACA | Not readily available in search results |
| AB-CHMINACA | Not readily available in search results |
| 4F-MDMB-BUTICA | Not readily available in search results |
| ADB-FUBIATA | Not readily available in search results |
| JWH-018 | 11226089 |
| Delta-9-THC | 16207 |
| ADB-HEXINACA | Not readily available in search results |
| ADB-B-5BR-INACA | Related to CID 168322646 (ADB-5'Br-BUTINACA) |
| A-FUBIACA | Not readily available in search results |
| JWH-210 | 11263917 |
| alpha-PHiP | Not readily available in search results |
| MDMB-INACA | Not readily available in search results |
| MDMB-7'Br-INACA | Not readily available in search results |
| ADB-IACA | Not readily available in search results |
| CH-IACA | Not readily available in search results |
| 5F-ADBINACA | 132450687 |
| AB-FUBINACA | 53344834 |
| STS-135 | 57437350 |
Forensic Casework Detections of this compound and Related Substances (Illustrative Examples)
| Substance(s) Detected | Location | Time Period | Source Type |
| This compound | United States | November 2022 | Grey market caymanchem.com |
| ADB-5'Br-INACA, MDMB-5'Br-INACA | Scottish prisons, Belgian customs, US forensic casework | Late 2021 onwards caymanchem.comnih.govugent.beresearchgate.net | Seized samples nih.govugent.beresearchgate.net, Powders, Blotters caymanchem.com |
| This compound, ADB-BUTINACA, etc. | US forensic casework, Scottish prisons | Feb 2023 - Feb/July 2024 researchgate.net | Forensic casework samples researchgate.net, Seized samples researchgate.net |
| This compound, MAB-CHMINACA | West of Scotland | Recent (prior to April 2025) | Illicit SCRA laboratory publichealthscotland.scot |
Regulatory Science and Policy Perspectives on Adb Inaca
International and National Regulatory Frameworks for Novel Psychoactive Substances (NPS) Pertaining to ADB-INACA
The international drug control framework, primarily based on the 1961 Single Convention on Narcotic Drugs and the 1971 Convention on Psychotropic Substances, was not designed to address the rapid proliferation of NPS. These conventions operate on a substance-by-substance scheduling basis, a process that can be slow and cumbersome. As a result, many NPS, including this compound, are not under international control.
However, the World Health Organization (WHO) conducts critical reviews of substances to recommend their inclusion in the international schedules. For a substance to be considered for review, information is brought to the attention of the WHO that it is being manufactured clandestinely, poses a risk to public health, and has no recognized therapeutic use. For instance, ADB-BUTINACA, a substance for which this compound is a precursor, was recommended for inclusion in Schedule II of the Convention on Psychotropic Substances of 1971. In March 2023, the Commission on Narcotic Drugs decided to include ADB-BUTINACA in Schedule II. unodc.org
At the national level, regulatory approaches to NPS vary significantly. In the United States, this compound is not currently a scheduled substance. apha.org The Controlled Substances Act (CSA) is the primary federal law regulating drugs, and the Drug Enforcement Administration (DEA) has the authority to temporarily or permanently schedule substances. However, the constant emergence of new, structurally distinct synthetic cannabinoids outpaces legislative efforts. drugsandalcohol.ie Some states have implemented broader legislative language to control entire families of chemicals rather than listing individual compounds. unodc.orgoas.org
In the European Union, the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors NPS through the EU Early Warning System. While this compound is not under EU-wide control, it is monitored as an NPS. Some member states may have their own national legislation controlling certain synthetic cannabinoids. A number of European nations have implemented 'catch-all' blanket bans on any psychoactive substance in an attempt to proactively address new variants. scannernps.eu A significant development influencing the emergence of NPS like this compound was the class-wide ban on synthetic cannabinoids implemented by China in July 2021, which included many traditional indole (B1671886) and indazole structural scaffolds. apha.org This has led to the appearance of new, unregulated analogues and precursors on the illicit market.
Scientific Evidence Base for Scheduling Decisions of this compound and its Analogues
Scheduling decisions for NPS are ideally based on a comprehensive scientific assessment of a substance's potential for abuse and its pharmacological effects. For synthetic cannabinoids, this often involves evaluating their activity at the cannabinoid receptors, CB1 and CB2.
Recent in vitro studies have provided crucial data on the pharmacological profile of this compound and its analogues. One study investigated the cannabinoid receptor activation potential of several "tail-less" synthetic cannabinoids that emerged after China's 2021 ban. The research found that (S)-ADB-INACA demonstrated reduced activity at the CB1 receptor compared to its "tailed" counterparts. apha.org Specifically, the removal of the bromine substitution in its analogue, (S)-ADB-5'Br-INACA, resulted in a reduced activity at CB1, though this effect was less pronounced at the CB2 receptor. apha.org
This type of pharmacological data is critical for regulatory bodies. The potent agonism of a substance at the CB1 receptor is a key indicator of its potential to produce psychoactive effects similar to THC, the primary psychoactive component of cannabis. drugsandalcohol.ie The fact that this compound is a precursor to more potent synthetic cannabinoids like ADB-BUTINACA is also a significant factor in risk assessment. apha.orggeorgetown.edu ADB-BUTINACA is a potent CB1 agonist with a binding affinity of 0.29nM and an EC50 of 6.36 nM for CB1.
Risk assessments conducted by bodies like the EMCDDA for substances such as ADB-CHMINACA rely on a comprehensive review of available scientific data, including chemical and physical descriptions, pharmacology, toxicology, and patterns of use and trafficking. nih.gov This evidence-based approach is essential for making informed scheduling decisions that are proportionate to the public health risks posed by a substance.
Challenges in Legislative Control of Emerging Synthetic Cannabinoids like this compound
The legislative control of emerging synthetic cannabinoids is fraught with challenges, primarily driven by the dynamic nature of the illicit drug market.
One of the most significant challenges is the rapid pace at which new compounds are synthesized and introduced to the market. As soon as one substance is controlled, clandestine chemists can make minor modifications to its chemical structure to create a new, unscheduled analogue with similar effects. This "cat-and-mouse" game constantly undermines substance-specific legislation. drugsandalcohol.ie
Another major challenge, directly relevant to this compound, is the trade in precursor chemicals. This compound is suspected to be a precursor for the synthesis of other potent synthetic cannabinoids, such as ADB-BUTINACA. apha.orggeorgetown.edu By trafficking in unscheduled precursors, manufacturers can circumvent regulations that control the final, active compounds. The emergence of "do-it-yourself" (DIY) semi-finished kits, which provide end-users with non-regulated precursors to synthesize their own synthetic cannabinoids, further complicates enforcement efforts.
The use of broad, generic legislation or "analogue" laws, which aim to control entire chemical classes, is one strategy to address this. However, the legal and scientific complexities of defining these classes can lead to challenges in prosecution. Furthermore, some argue that overly broad bans could stifle legitimate research into these compounds.
The table below illustrates the evolution of synthetic cannabinoids in response to legislative actions, highlighting the shift towards precursors and novel structures.
| Legislative Action | Market Response | Example Compounds |
| Scheduling of specific synthetic cannabinoids (e.g., JWH-018) | Emergence of new analogues with modified structures | AM-2201, UR-144 |
| China's class-wide ban on traditional indole and indazole scaffolds (2021) | Appearance of novel scaffolds and "tail-less" precursors | This compound, ADB-5'Br-INACA |
| Increased control of finished products | Trafficking of unscheduled precursors and DIY kits | This compound as a precursor for ADB-BUTINACA |
Global Monitoring Systems and Early Warning Mechanisms for this compound
In response to the rapid emergence of NPS, global and regional monitoring systems have been established to provide early warning and facilitate information sharing.
The United Nations Office on Drugs and Crime (UNODC) operates the Early Warning Advisory (EWA) on NPS. The EWA collects and disseminates information on the emergence, trafficking, and effects of NPS reported by member states, forensic laboratories, and other partners. This global system helps to identify new trends and substances of concern, including synthetic cannabinoids. nih.gov
In Europe, the EMCDDA's EU Early Warning System plays a pivotal role in monitoring the dynamic NPS market. The system involves a network of national focal points that report on the first detection of new substances, seizures, and associated harms. The EMCDDA then analyzes this information and can issue formal notifications and conduct risk assessments on substances of concern. drugsandalcohol.ie The EMCDDA and Europol collaborate on joint reports for substances that may pose a significant threat, which can lead to EU-wide control measures. nih.gov
These early warning systems are crucial for a timely response to the emergence of substances like this compound. They provide the initial data that can trigger further investigation, scientific research, and, if warranted, regulatory action. The information sharing between these international bodies and national authorities is essential for a coordinated global response to the NPS phenomenon.
Role of Research in Informing Regulatory Responses to this compound
Scientific research, particularly in the fields of forensic science, pharmacology, and toxicology, is fundamental to informing effective regulatory responses to this compound and other NPS.
Forensic laboratories are at the forefront of identifying new substances as they appear on the illicit market. The analytical characterization of seized materials provides the first indication of a new compound's presence and chemical structure. This forensic data is a cornerstone of the information fed into early warning systems. The development of advanced analytical techniques is crucial for keeping pace with the evolving chemical diversity of synthetic cannabinoids.
Pharmacological research, such as the in vitro studies on this compound's cannabinoid receptor activity, provides the scientific rationale for assessing its potential for abuse and harm. apha.org This evidence is essential for any consideration of scheduling under national or international law.
Toxicological studies, including the analysis of post-mortem and clinical cases, help to understand the real-world harms associated with these substances. Research into the metabolism of new synthetic cannabinoids is also critical for developing effective drug testing methods and for identifying biomarkers of exposure in forensic and clinical settings.
Ultimately, the data generated from this multi-faceted research provides the evidence base upon which policymakers can make informed decisions about the most appropriate and effective regulatory controls for substances like this compound. This scientific underpinning is vital for ensuring that regulatory responses are proportionate to the risks posed by these emerging drugs.
Future Directions in Adb Inaca Research
Advancements in Synthetic Route Prediction for Novel Analogues of ADB-INACA
High-Throughput Screening Methodologies for Receptor Profiling of this compound
Understanding the interaction of synthetic cannabinoids, including this compound and its analogues, with cannabinoid receptors (primarily CB₁ and CB₂) is crucial for assessing their potential pharmacological effects. wikipedia.orgbmglabtech.commdpi.com High-throughput screening (HTS) methodologies are being developed and refined to rapidly profile the activity of these compounds at cannabinoid receptors. bmglabtech.comnih.gov These methods often utilize cell-based assays, such as β-arrestin recruitment assays, which can quickly assess the potency and efficacy of compounds at activating or blocking receptor signaling. nih.govugent.benih.govcolab.wsresearchgate.net The application of HTS allows for the rapid evaluation of a large number of emerging synthetic cannabinoids, providing valuable data on their receptor binding profiles and aiding in the assessment of potential risks. bmglabtech.comfrontiersin.org Studies have already investigated the receptor activity of this compound and related brominated analogues using such methods, showing varying potencies and efficacies at CB₁ and CB₂ receptors depending on structural modifications. ugent.benih.govcolab.wsresearchgate.net
Enhanced Metabolic Pathway Prediction Models for this compound and Related Compounds
The rapid metabolism of synthetic cannabinoids in the human body poses a significant challenge for their detection in biological samples. researchgate.netliu.edufrontiersin.orgjefferson.edu Predicting the metabolic pathways of this compound and its related compounds is essential for identifying target metabolites that can serve as biomarkers for exposure. researchgate.netliu.edujefferson.eduresearchgate.net While in silico prediction tools exist, their accuracy can vary, and they are often used in conjunction with in vitro methods like human hepatocyte incubations to identify actual metabolites. researchgate.netwvu.edufrontiersin.orgjefferson.edunih.govnih.gov Future research aims to enhance the accuracy and predictive power of metabolic pathway prediction models for synthetic cannabinoids. This involves improving the algorithms and expanding the databases used by these models to better account for the diverse chemical structures and metabolic transformations characteristic of this class of compounds. researchgate.netwvu.edufrontiersin.orgnih.gov More accurate prediction models would streamline the process of identifying potential biomarkers, facilitating the development of more effective drug testing strategies. researchgate.netliu.edujefferson.edunih.gov
Development of Standardized Reference Materials for this compound Analysis
Accurate identification and quantification of this compound and its metabolites in forensic and clinical settings require the availability of standardized reference materials. liu.educerilliant.comlgcstandards.comcerilliant.comsanbio.nlsigmaaldrich.com The constantly changing nature of the synthetic cannabinoid market means that new compounds and their metabolites emerge frequently, creating a continuous need for new reference standards. cerilliant.comlgcstandards.comcerilliant.comsigmaaldrich.comsider.ai Future efforts are focused on the timely synthesis and characterization of standardized reference materials for this compound and its emerging analogues and metabolites. researchgate.netlgcstandards.comsanbio.nlsider.ai This includes the development of certified reference materials (CRMs) that meet stringent quality standards, ensuring their reliability for use in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). cerilliant.comcerilliant.comsanbio.nlsigmaaldrich.comcaymanchem.comkingston.ac.uk The availability of these standards is critical for the accurate identification and quantification of these substances in biological fluids and seized materials. liu.educerilliant.comlgcstandards.comcerilliant.comsigmaaldrich.comkingston.ac.uk
Collaborative Research Initiatives for Global this compound Surveillance
Addressing the challenges posed by synthetic cannabinoids like this compound requires a coordinated international response. Collaborative research initiatives are essential for global surveillance efforts. globalinitiative.netfrontiersin.orgnih.govglobalinitiative.net These initiatives involve sharing information on newly identified compounds, analytical methods, pharmacological data, and prevalence trends across different regions and countries. globalinitiative.netfrontiersin.orgnih.govglobalinitiative.netglobalcoalition.us Organizations like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the United Nations Office on Drugs and Crime (UNODC) play a key role in monitoring the emergence and spread of new psychoactive substances, including synthetic cannabinoids. drugsandalcohol.iemdpi.comnih.goveuropa.euwikipedia.orgdrugsandalcohol.ie Future directions include strengthening these international networks, facilitating data exchange between forensic laboratories, public health institutions, and research centers, and conducting joint research projects to better understand the global epidemiology, pharmacology, and toxicology of this compound and other synthetic cannabinoids. globalinitiative.netfrontiersin.orgnih.govglobalinitiative.netglobalcoalition.us This collaborative approach is vital for developing effective strategies for monitoring, prevention, and response on a global scale. globalinitiative.netfrontiersin.orgnih.govglobalinitiative.netglobalcoalition.us
Q & A
Q. How to conduct a meta-analysis of conflicting studies on this compound’s biological activity?
Q. What criteria distinguish high-quality primary sources on this compound from unreliable datasets?
- Methodology : Prioritize peer-reviewed journals with transparent peer-review policies. Verify raw data availability (e.g., supplementary materials). Cross-check methods with reporting standards (e.g., CONSORT for trials, STROBE for observational studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
